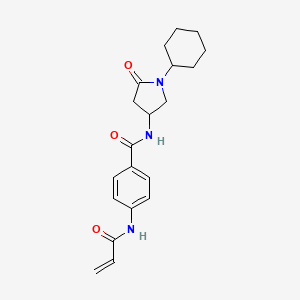

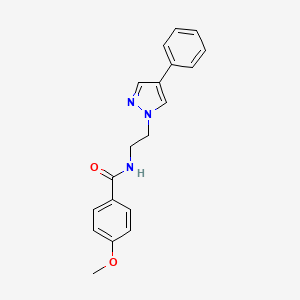

4-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide" is a structurally complex molecule that is likely to have significant biological activity given the presence of a pyrazole ring, which is a common feature in many pharmacologically active compounds. Although the specific papers provided do not directly discuss this compound, they do provide insights into similar structures and their synthesis, characterization, and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, as seen in the synthesis of related compounds. For example, the synthesis of a CCR5 antagonist involved esterification, intramolecular Claisen type reaction, and a Suzuki–Miyaura reaction, followed by hydrolysis and amidation . Similarly, the synthesis of benzamide derivatives utilized 4-aminophenazone, indicating a multi-step process that could be analogous to the synthesis of the compound . These methods suggest that the synthesis of "this compound" would also require careful planning of reaction sequences and conditions.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for their biological activity. The molecular structure of a related compound, "4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole," was determined using spectroscopic methods and X-ray diffraction, and further analyzed using computational methods . This suggests that a similar approach could be used to analyze the molecular structure of "this compound," which would provide insights into its conformational flexibility and electronic properties.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and overall structure. The papers provided discuss the reactivity of similar compounds, such as the treatment of oxazolone with activated methylene compounds , and the desmethylation of a benzamide derivative . These reactions are indicative of the types of chemical transformations that might be relevant for "this compound," such as nucleophilic substitutions or electrophilic aromatic substitutions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, including its solubility, melting point, and stability, are important for its practical applications. While the papers do not provide direct information on the properties of "this compound," they do discuss the properties of structurally related compounds. For instance, the thermodynamic properties of a pyrazole derivative were investigated using theoretical calculations , and the biological evaluation of benzamide derivatives provided insights into their potential interactions with biological targets . These studies suggest that "this compound" would also have unique properties that could be elucidated through similar experimental and computational studies.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

- The synthesis of compounds with structural elements similar to 4-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide has been widely explored for their potential biological activities. For instance, compounds with 4-methoxyphenyl groups have been synthesized and evaluated for their antibacterial activities, showcasing the relevance of such structures in developing antimicrobial agents (Aghekyan et al., 2020).

Crystal Structure Analysis

- The determination of crystal structures for compounds containing 4-methoxybenzoyl groups contributes to understanding the molecular configuration, intermolecular interactions, and potential reactivity of these compounds (Manolov & Maichle‐Moessmer, 2007).

Molecular Structure and Theoretical Studies

- Investigations into the molecular structure, including experimental and theoretical studies, have been conducted on compounds similar to this compound. These studies include vibrational frequency analysis and computational chemistry methods to predict molecular properties, offering insights into how such compounds might interact with biological targets (Inkaya et al., 2012).

Antiviral and Anticancer Applications

- The synthesis of benzamide-based compounds and their evaluation for antiviral and anticancer activities highlight the potential therapeutic applications of compounds structurally related to this compound. Research in this area aims to discover new treatments for infectious diseases and cancer, indicating the broad applicability of such molecules in medicinal chemistry (Hebishy et al., 2020).

Chemical Synthesis and Material Science

- The development of synthetic routes for compounds with 4-methoxybenzoyl and pyrazole components serves not only in pharmaceutical applications but also in material science, where such molecules might be used in the development of new materials with unique properties (Ikemoto et al., 2005).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-methoxy-N-[2-(4-phenylpyrazol-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-24-18-9-7-16(8-10-18)19(23)20-11-12-22-14-17(13-21-22)15-5-3-2-4-6-15/h2-10,13-14H,11-12H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPRVKMJSWZOKKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2504724.png)

![1,3,5-trimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2504725.png)

![5-[(3-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2504729.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B2504731.png)

![4-isopropoxy-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2504734.png)

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2504735.png)

![[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methanamine](/img/structure/B2504745.png)